Cas no 1601082-57-8 (4-(benzyloxy)-4-(bromomethyl)oxane)

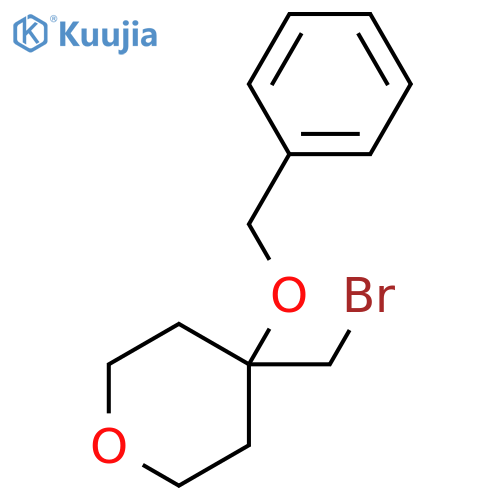

1601082-57-8 structure

商品名:4-(benzyloxy)-4-(bromomethyl)oxane

4-(benzyloxy)-4-(bromomethyl)oxane 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran, 4-(bromomethyl)tetrahydro-4-(phenylmethoxy)-

- 4-(benzyloxy)-4-(bromomethyl)oxane

- EN300-1132594

- 1601082-57-8

-

- インチ: 1S/C13H17BrO2/c14-11-13(6-8-15-9-7-13)16-10-12-4-2-1-3-5-12/h1-5H,6-11H2

- InChIKey: KZXJGMDRFVHNOL-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(CBr)(OCC2=CC=CC=C2)C1

計算された属性

- せいみつぶんしりょう: 284.04119g/mol

- どういたいしつりょう: 284.04119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 352.9±32.0 °C(Predicted)

4-(benzyloxy)-4-(bromomethyl)oxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132594-10g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1132594-10.0g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 10g |

$5283.0 | 2023-06-09 | ||

| Enamine | EN300-1132594-0.1g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1132594-0.25g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1132594-1g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1132594-5g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1132594-0.05g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1132594-0.5g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1132594-2.5g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1132594-5.0g |

4-(benzyloxy)-4-(bromomethyl)oxane |

1601082-57-8 | 5g |

$3562.0 | 2023-06-09 |

4-(benzyloxy)-4-(bromomethyl)oxane 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

1601082-57-8 (4-(benzyloxy)-4-(bromomethyl)oxane) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 157047-98-8(Benzomalvin C)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量